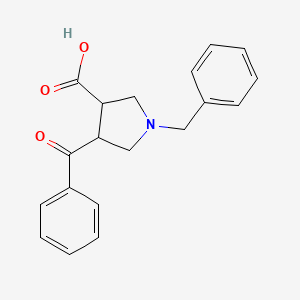

4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid

Description

Significance of Pyrrolidine (B122466) Scaffolds in Advanced Organic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged structural motif in medicinal chemistry and a cornerstone in synthetic organic chemistry. nih.govfrontiersin.org Its prevalence is highlighted by its presence in numerous FDA-approved drugs, natural alkaloids, vitamins, and hormones. nih.govmdpi.com The significance of this scaffold is derived from its three-dimensional nature, a consequence of the sp³-hybridized carbon atoms, which allows for a thorough exploration of pharmacophore space—a critical aspect in drug design. researchgate.netnih.gov This non-planar structure, often described as undergoing "pseudorotation," provides a rigid framework that can be strategically functionalized to create stereochemically complex molecules. researchgate.net

The pyrrolidine scaffold is an essential building block for the synthesis of more complex, often polycyclic, molecular frameworks. mdpi.com Its rigid, yet tunable, conformation makes it an ideal starting point for constructing molecules with multiple stereocenters. rsc.org Synthetic strategies such as 1,3-dipolar cycloaddition reactions are frequently employed to build the pyrrolidine ring with a high degree of stereocontrol, which can then be elaborated into intricate polycyclic systems. nih.gov For example, lactam-fused 3-methylenetetrahydropyrans can be reduced to their corresponding piperidine- and pyrrolidine-fused systems, demonstrating the utility of the pyrrolidine core in generating diverse polycyclic structures. rsc.org Furthermore, the development of bridged pyrrolidines showcases an advanced strategy to reduce lipophilicity and enhance aqueous solubility, addressing key challenges in medicinal chemistry while creating novel three-dimensional shapes. enamine.net

Beyond serving as a core component, the pyrrolidine ring is a versatile precursor for the synthesis of a wide array of other nitrogen-containing heterocycles. mdpi.comresearchgate.net Through various synthetic transformations such as ring-opening, ring-expansion, and annulation reactions, the pyrrolidine scaffold can be converted into other heterocyclic systems. For instance, sequential reactions of aminoalkynes can be used to construct complex nitrogen heterocyclic derivatives, where a pyrrolidine intermediate might be functionalized or rearranged. mdpi.com Biocatalytic methods, using engineered enzymes like cytochrome P411, have also been developed to construct chiral pyrrolidines via intramolecular C(sp³)-H amination, a process that can be coupled with other enzymatic transformations to build even more complex molecules. escholarship.orgnih.gov

Overview of Benzoyl and Benzyl (B1604629) Substituents in Pyrrolidine Chemistry

The properties and reactivity of the pyrrolidine scaffold are profoundly influenced by the nature of its substituents. The benzoyl and N-benzyl groups are particularly significant in synthetic chemistry, offering a means to control stereochemistry, modulate electronic properties, and introduce points for further functionalization.

A benzoyl group, consisting of a carbonyl attached to a phenyl ring, exerts significant stereoelectronic effects on the pyrrolidine ring. Stereoelectronic effects are spatial influences on molecular properties and reactivity that arise from the interaction of electron orbitals. beilstein-journals.org The carbonyl group of the benzoyl moiety is electron-withdrawing, which can influence the electron density distribution and conformation of the pyrrolidine ring. This is due to the partial double-bond character of the N-CO amide bond, which creates a barrier to rotation. researchgate.net Studies on N-benzoyl pyrrolidine derivatives have shown that substituents on the benzoyl group's phenyl ring can alter this rotational barrier; for instance, an electron-donating methoxy (B1213986) group decreases the barrier, while an electron-withdrawing chloro group increases it. researchgate.net These electronic interactions dictate the preferred conformation of the molecule, which in turn affects its chemical reactivity and biological interactions.

The N-benzyl group is widely used in pyrrolidine chemistry, serving both as a protecting group and as a stereo-directing element. rsc.orgtandfonline.com As a protecting group, it is stable under a variety of reaction conditions but can be readily removed via hydrogenolysis. Its steric bulk can influence the stereochemical outcome of reactions at adjacent centers on the pyrrolidine ring. For example, in the synthesis of N-benzyl-3-hydroxypyrrolidines, while the initial cyclization may be non-stereoselective, the presence of the benzyl group facilitates the separation of diastereomers. tandfonline.com In cycloaddition reactions, such as those used to form substituted pyrrolidines, the N-benzyl group plays a crucial role in directing the approach of reagents, thereby controlling the stereochemistry of the newly formed chiral centers. nih.gov

The table below summarizes common synthetic methods for creating substituted pyrrolidines, highlighting the versatility of this scaffold.

| Synthetic Method | Description | Key Features |

| 1,3-Dipolar Cycloaddition | Reaction between an azomethine ylide (often generated in situ) and a dipolarophile (e.g., an alkene). nih.gov | High stereo- and regioselectivity; versatile for creating polysubstituted pyrrolidines. nih.gov |

| Cyclization of Acyclic Precursors | Intramolecular reactions of acyclic compounds, such as amino-diols or amino-alkenes, to form the pyrrolidine ring. mdpi.comtandfonline.com | Allows for the formation of the ring from readily available linear starting materials. mdpi.com |

| Functionalization of Proline | Using the naturally occurring chiral pool of proline or hydroxyproline (B1673980) as a starting material for further modification. mdpi.com | Provides a straightforward route to enantiomerically pure pyrrolidine derivatives. mdpi.com |

| Biocatalytic C-H Amination | Enzyme-catalyzed intramolecular insertion of a nitrene into a C(sp³)-H bond to form the pyrrolidine ring. nih.gov | Offers high enantioselectivity under mild, environmentally friendly conditions. escholarship.org |

Research Rationale for Investigating 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic Acid

The specific compound, this compound, combines the key structural features discussed above: a pyrrolidine-3-carboxylic acid core, a C4-benzoyl substituent, and an N-benzyl group. While specific research focusing exclusively on this exact molecule is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from studies on structurally analogous compounds.

Pyrrolidine-3-carboxylic acid derivatives are explored for a range of biological activities. nih.govrsc.org For instance, substituted pyrrolidine-3-carboxylic acids have been developed as potent and selective endothelin receptor antagonists. nih.gov The synthesis of various 4-alkyl- and 4-aryl-pyrrolidine-3-carboxylic acid stereoisomers is often pursued to create key chiral building blocks for biologically active compounds. researchgate.net

The investigation of this compound is likely driven by its potential as a highly functionalized and stereochemically defined intermediate in organic synthesis. The rationale can be broken down as follows:

As a Synthetic Intermediate: The molecule contains multiple functional groups (carboxylic acid, ketone, tertiary amine) that can be selectively modified. The carboxylic acid can be converted to esters or amides, the benzoyl ketone can undergo reductions or additions, and the N-benzyl group can be removed to allow for further N-functionalization. This makes the compound a versatile scaffold for building libraries of more complex molecules for drug discovery screening.

Stereochemical Complexity: The substituents at the C3 and C4 positions create at least two stereocenters. The synthesis and separation of the different stereoisomers (e.g., cis and trans) would be a key objective, as different isomers often exhibit vastly different biological profiles. researchgate.net The N-benzyl and C4-benzoyl groups would be instrumental in directing the stereochemistry of the synthesis.

Exploration of Structure-Activity Relationships (SAR): By synthesizing this specific molecule, researchers can systematically probe the importance of the benzoyl group at the C4 position. In SAR studies of similar pyrrolidines, the nature and orientation of substituents at C3 and C4 were found to be critical for biological activity. nih.gov The benzoyl group offers a rigid, aromatic substituent whose ketone functionality can also participate in hydrogen bonding, potentially enhancing binding affinity to biological targets.

The following table details research findings on closely related pyrrolidine-3-carboxylic acid derivatives, illustrating the potential applications that would motivate the synthesis of the title compound.

| Compound Class | Research Finding | Potential Implication for Title Compound |

| 2,4-Diaryl substituted pyrrolidine-3-carboxylic acids | Discovered to be potent and highly selective endothelin receptor-A (ETA) antagonists. nih.gov | The benzoyl group could serve as an aryl mimic, suggesting potential investigation for similar receptor antagonist activity. |

| 4-Benzylpyrrolidine-3-carboxylic acid derivatives | Act as potent dual agonists at peroxisome proliferator-activated receptors (PPARs), with the cis-configuration being preferred for activity. nih.gov | The title compound could be explored for metabolic disease applications, with a focus on controlling the stereochemistry. |

| (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid | Established as a key chiral building block for synthesizing various biologically active compounds. researchgate.net | Underscores the role of the title compound as a valuable, stereochemically defined intermediate for complex target synthesis. |

Structure

3D Structure

Properties

IUPAC Name |

4-benzoyl-1-benzylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO3/c21-18(15-9-5-2-6-10-15)16-12-20(13-17(16)19(22)23)11-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUFTOBAXFRALB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Benzoyl 1 Benzyl Pyrrolidine 3 Carboxylic Acid and Its Stereoisomers

De Novo Ring Formation Strategies for Pyrrolidine (B122466) Core Construction

The foundational step in the synthesis of 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid is the construction of the pyrrolidine ring itself. Modern synthetic chemistry offers a variety of powerful strategies for the de novo formation of this heterocyclic core, often with a high degree of stereochemical control.

Cycloaddition Reactions in the Stereoselective Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives

Cycloaddition reactions are among the most powerful tools for the construction of cyclic systems in a single step, often with the simultaneous formation of multiple stereocenters.

The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a cornerstone in the synthesis of the pyrrolidine scaffold. acs.orgmnstate.edu This reaction allows for the rapid assembly of the five-membered ring with the potential to generate multiple stereocenters in a controlled manner. The versatility of this method is highlighted by its application in the synthesis of a wide range of substituted pyrrolidines. libretexts.org The stereochemical outcome of the cycloaddition can be influenced by the choice of catalyst and reaction conditions, enabling access to different stereoisomers from the same starting materials. libretexts.org The reaction between an azomethine ylide and an alkene dipolarophile is a highly efficient method for constructing the pyrrolidine ring, and its stereospecific nature makes it particularly valuable for the synthesis of complex, stereochemically defined molecules. mnstate.edu

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules. In the context of pyrrolidine synthesis, asymmetric Michael additions are frequently employed to generate key precursors with high stereoselectivity. researchgate.netorganic-chemistry.orgchemrxiv.org Novel pyrrolidine-based organocatalysts have been developed and proven effective in the Michael addition of aldehydes and ketones to nitroolefins, yielding precursors that can be further elaborated into the desired pyrrolidine-3-carboxylic acid derivatives. researchgate.netchemrxiv.org The use of chiral organocatalysts allows for the creation of a chiral environment around the reacting species, directing the formation of one enantiomer over the other with high enantiomeric excess (ee). researchgate.netorganic-chemistry.org This approach offers a metal-free and often milder alternative to traditional metal-catalyzed methods for the asymmetric construction of pyrrolidine precursors. uni.lumasterorganicchemistry.com

Multicomponent Reaction Approaches to Substituted Pyrrolidines

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. researchgate.net The diastereoselective synthesis of substituted pyrrolidines has been successfully achieved through asymmetric multicomponent reactions. jk-sci.comwikipedia.orgsynarchive.com These reactions can construct multiple stereogenic centers in a single step with high efficiency. jk-sci.comwikipedia.orgsynarchive.com By carefully selecting the starting materials and reaction conditions, it is possible to generate a diverse library of substituted pyrrolidines, which can then be further functionalized to yield the target compound. rsc.org

Targeted Functionalization and Elaboration of Pyrrolidine Rings

Once the pyrrolidine core is established, the next critical phase is the introduction and manipulation of the required functional groups. For the synthesis of this compound, this involves the specific introduction of the 1-benzyl moiety.

Introduction of the 1-Benzyl Moiety

The introduction of a benzyl (B1604629) group at the nitrogen atom of the pyrrolidine ring is a common transformation in the synthesis of N-substituted pyrrolidines. This can be achieved through several reliable methods, with the choice of method often depending on the other functional groups present in the molecule and the desired reaction conditions.

One of the most direct methods for N-benzylation is the alkylation of a secondary amine with a benzyl halide, such as benzyl bromide or benzyl chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.netnih.gov However, a common challenge in amine alkylation is the potential for over-alkylation, leading to the formation of a quaternary ammonium (B1175870) salt. researchgate.netarkat-usa.org Careful control of stoichiometry and reaction conditions is often necessary to achieve selective mono-benzylation.

An alternative and often more controlled method for N-benzylation is reductive amination . organic-chemistry.orgjk-sci.comwikipedia.org This two-step, one-pot process involves the reaction of the secondary pyrrolidine amine with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ to the N-benzyl pyrrolidine. rsc.org Common reducing agents for this transformation include sodium borohydride (B1222165), sodium triacetoxyborohydride (B8407120), or catalytic hydrogenation. Reductive amination is generally a high-yielding and clean reaction that avoids the issue of over-alkylation. jk-sci.com

| Method | Reagents | Advantages | Disadvantages |

| N-Alkylation | Benzyl halide (e.g., BnBr, BnCl), Base | Direct, simple procedure | Potential for over-alkylation to quaternary ammonium salt |

| Reductive Amination | Benzaldehyde, Reducing agent (e.g., NaBH(OAc)₃, H₂/catalyst) | High selectivity for mono-alkylation, mild conditions | Indirect, two-step (in one pot) process |

N-Alkylation Strategies for Benzyl Incorporation

N-alkylation is a direct and widely used method for forming carbon-nitrogen bonds. In the context of synthesizing 1-benzylpyrrolidine (B1219470) derivatives, this typically involves the reaction of a pyrrolidine precursor with a benzyl halide, most commonly benzyl bromide.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common bases include triethylamine (B128534) or potassium carbonate. The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like dichloromethane (B109758) or acetonitrile (B52724) often being employed. While effective, a key consideration in N-alkylation is the potential for overalkylation, especially when starting with a primary amine. quora.com However, for the benzylation of a pre-formed pyrrolidine ring, which contains a secondary amine, mono-alkylation is the expected outcome. The regioselectivity of alkylation on chiral pyrrolidine derivatives can be dependent on the base used for deprotonation. researchgate.net

A study on selective N-alkylation of primary amines highlights a strategy using amine hydrobromides and alkyl bromides under controlled conditions to achieve monoalkylation. rsc.org This approach relies on the selective deprotonation of the reactant primary amine, while the newly formed secondary amine remains protonated and thus unreactive to further alkylation. rsc.org

| Reactants | Reagents | Conditions | Product | Key Features |

| Pyrrolidine-3-carboxylic acid ester | Benzyl bromide, Triethylamine | Dichloromethane, Room Temperature | 1-Benzyl-pyrrolidine-3-carboxylic acid ester | Direct, high-yielding |

| Pyrrolidine precursor | Benzyl bromide, KHMDS/18-crown-6 | - | N-benzylated pyrrolidine | High Z-selectivity in certain systems. researchgate.net |

Reductive Amination Pathways

Reductive amination is a versatile and highly efficient method for the synthesis of amines, including N-benzylpyrrolidines. nih.govharvard.edu This reaction involves the condensation of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. This method avoids the issue of overalkylation often associated with direct alkylation. harvard.edu

For the synthesis of a 1-benzylpyrrolidine, this could involve the reaction of a suitable diketone precursor with benzylamine. The choice of reducing agent is critical for the success of the reaction. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently used because they selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.eduyoutube.com Catalyst-controlled reductive amination using transition metal catalysts like ruthenium, iridium, or nickel can offer high levels of regio- and stereoselectivity.

| Carbonyl Precursor | Amine | Reducing Agent | Catalyst (optional) | Product | Key Features | | --- | --- | --- | --- | --- | | 1,4-Dicarbonyl compound | Benzylamine | Sodium triacetoxyborohydride | Acetic acid | 1-Benzylpyrrolidine derivative | One-pot, high functional group tolerance. harvard.edu | | Diketone | Aniline | - | Iridium complex | N-aryl-substituted pyrrolidine | Transfer hydrogenation, can be performed in water. nih.gov |

Strategies for Regio- and Stereoselective Benzoyl Group Installation at the 4-Position

Introducing the benzoyl group at the 4-position of the pyrrolidine ring requires methods that are both regioselective and, for chiral targets, stereoselective. Friedel-Crafts acylation and palladium-catalyzed coupling reactions are powerful tools for this purpose.

Friedel-Crafts Acylations on Precursor Rings

The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds between an aromatic ring and an acyl group. organic-chemistry.org In this context, it would involve the reaction of a suitable pyrrolidine precursor containing an aromatic ring at the 4-position with benzoyl chloride or benzoic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further acylation, thus preventing polysubstitution. organic-chemistry.org However, the regioselectivity of the acylation on a substituted aromatic ring is governed by the directing effects of the existing substituents. For precursors where the aromatic ring is, for example, a phenyl group, acylation will predominantly occur at the para position due to steric hindrance at the ortho positions. The use of milder catalysts, such as zinc oxide (ZnO) or bismuth triflate, can make the reaction more environmentally friendly. organic-chemistry.orgresearchgate.net

| Pyrrolidine Precursor | Acylating Agent | Catalyst | Conditions | Product | Key Features | | --- | --- | --- | --- | --- | | 1-Benzyl-4-phenylpyrrolidine-3-carboxylic acid ester | Benzoyl chloride | Aluminum chloride | Anhydrous, inert solvent | 4-(4-Benzoylphenyl)-1-benzylpyrrolidine-3-carboxylic acid ester | Monoacylation, regioselective | | Aromatic ether | Carboxylic acid | Methanesulfonic acid/Graphite | - | Acylated aromatic ether | Regioselective. organic-chemistry.org |

Palladium-Catalyzed Coupling Reactions for Benzoyl Moiety Introduction

Palladium-catalyzed cross-coupling reactions offer a modern and highly versatile approach to introduce the benzoyl group. These methods are known for their high functional group tolerance and the ability to control stereochemistry. One such approach is the palladium-catalyzed α-arylation of N-Boc-pyrrolidine, which can be used to introduce an aryl group at the 2-position. nih.gov A similar strategy could potentially be adapted for the 4-position.

Another relevant palladium-catalyzed reaction is the hydroarylation of pyrrolines, which yields 3-aryl pyrrolidines. researchgate.net While this introduces an aryl group, modifications would be necessary to install a benzoyl moiety specifically. Palladium catalysis has also been employed in the carbonylation of C(sp³)–H bonds of aliphatic amines to synthesize pyrrolidones. semanticscholar.org

| Pyrrolidine Precursor | Coupling Partner | Palladium Catalyst | Ligand | Product | Key Features | | --- | --- | --- | --- | --- | | 4-Halopyrrolidine derivative | Phenylboronic acid | Pd(OAc)₂ | P(tBu)₃-HBF₄ | 4-Phenylpyrrolidine derivative | High enantioselectivity in some systems. nih.gov | | N-Alkyl pyrroline (B1223166) | Aryl halide | Palladium catalyst | - | 3-Aryl pyrrolidine | Direct C-H functionalization. researchgate.net |

Carboxylic Acid Functionalization at the 3-Position

The final step in the synthesis of the target molecule is the formation of the carboxylic acid group at the 3-position. This is typically achieved through the hydrolysis of a precursor functional group, most commonly an ester.

Hydrolysis of Ester Precursors

The hydrolysis of an ester to a carboxylic acid is a fundamental and reliable transformation in organic synthesis. This can be carried out under either acidic or basic conditions. mnstate.edu

Basic hydrolysis, also known as saponification, is often preferred as it is an irreversible process. It involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by an acidic workup to protonate the resulting carboxylate salt. mnstate.edu

Acid-catalyzed hydrolysis, on the other hand, is a reversible reaction. It is typically carried out by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium. google.com The choice between acidic and basic hydrolysis often depends on the compatibility of other functional groups present in the molecule.

| Ester Precursor | Hydrolysis Conditions | Workup | Product | Key Features |

| This compound methyl ester | 1. NaOH (aq), Heat2. HCl (aq) | Acidification | This compound | Irreversible, generally high yielding |

| Pyrrolidone carboxylic acid | HCl or H₂SO₄ in water | - | Glutamic acid | Can be performed with limited water. google.com |

| (R)-β-Hydroxy nitrile | Nitrilase enzyme | - | (R)-β-Hydroxy carboxylic acid | Mild, environmentally friendly. organic-chemistry.org |

Direct Carboxylation Approaches

Direct carboxylation involves the introduction of a carboxylic acid group onto a pre-formed pyrrolidine ring. This approach is highly atom-economical but can be challenging due to the need for regioselective C-H activation. For a substrate like 1-benzyl-4-benzoylpyrrolidine, direct carboxylation at the C-3 position would be the most direct route to the target molecule. Methodologies could involve the use of strong bases to generate a carbanion or enolate, followed by quenching with carbon dioxide.

Key theoretical approaches include:

Lithiation-Carboxylation: Deprotonation at the C-3 position, alpha to the benzoyl group, using a strong base such as lithium diisopropylamide (LDA), followed by reaction with solid carbon dioxide (dry ice). The electron-withdrawing nature of the adjacent benzoyl group would facilitate this deprotonation.

Transition-Metal-Catalyzed Carboxylation: The use of transition metal catalysts (e.g., palladium, rhodium) to achieve regioselective C(sp³)-H carboxylation is an emerging field. While specific application to this substrate is not widely documented, this strategy represents a frontier in synthetic chemistry.

| Method | Reagents | Potential Advantages | Potential Challenges |

| Lithiation-Carboxylation | 1. LDA, THF, -78°C2. CO₂(s) | Utilizes readily available reagents. | Requires cryogenic temperatures; potential for side reactions. |

| Metal-Catalyzed C-H Activation | Pd or Rh catalyst, CO₂ | High regioselectivity, milder conditions. | Catalyst development is ongoing; substrate scope may be limited. |

Stereochemical Control and Diastereoselective Synthesis

The synthesis of specific stereoisomers of this compound, which contains two stereocenters at the C-3 and C-4 positions, requires precise control over the stereochemical outcome of the reaction.

Chiral Catalyst-Mediated Asymmetric Synthesis

Asymmetric synthesis employing chiral catalysts is a powerful tool for establishing desired stereochemistry. rsc.orgmdpi.com Organocatalysis, in particular, has seen significant advancements. For instance, proline and its derivatives are effective catalysts for various asymmetric transformations. mdpi.com A hypothetical asymmetric synthesis could involve a Michael addition reaction catalyzed by a chiral pyrrolidine-based catalyst to construct the substituted ring with high enantioselectivity. rsc.org

Another approach is the use of chiral metal complexes. For example, iridium-catalyzed reductive generation of azomethine ylides followed by a [3+2] dipolar cycloaddition with an appropriate dipolarophile can yield highly functionalized pyrrolidines. acs.org The chirality can be induced by using chiral ligands on the metal center.

| Catalyst Type | Example Reaction | Expected Outcome |

| Chiral Organocatalyst | Asymmetric Michael Addition | High enantiomeric excess (>90% ee). nih.gov |

| Chiral Metal Complex (e.g., Ir, Ag) | Asymmetric [3+2] Cycloaddition | High diastereoselectivity and enantioselectivity. acs.orgacs.org |

Substrate-Controlled Diastereoselection

In substrate-controlled synthesis, the existing chirality in the starting material directs the stereochemistry of newly formed stereocenters. For the synthesis of this compound, a chiral starting material, such as an amino acid derivative, could be employed. The stereocenter in the starting material would influence the facial selectivity of subsequent bond-forming reactions, leading to a diastereomerically enriched product.

For example, a 1,3-dipolar cycloaddition reaction between an azomethine ylide derived from a chiral amino acid and a benzoyl-containing dipolarophile could proceed with high diastereoselectivity, dictated by the stereochemistry of the initial amino acid. researchgate.net The bulky substituents on the pyrrolidine ring would preferentially adopt a thermodynamically stable trans configuration to minimize steric hindrance.

Resolution Techniques for Enantiomeric Purity

When a synthetic route produces a racemic or diastereomeric mixture, resolution techniques are employed to separate the stereoisomers. libretexts.org

Diastereomeric Salt Formation: This classical method involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (e.g., brucine, strychnine, or a synthetic chiral amine). libretexts.org The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. libretexts.org Once separated, the pure enantiomer of the carboxylic acid can be recovered by acidification.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be used to separate enantiomers on an analytical or preparative scale. This method relies on the differential interaction of the enantiomers with the chiral stationary phase.

| Resolution Method | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Different solubilities of diastereomeric salts. | Scalable, well-established technique. | Can be tedious, requires suitable chiral resolving agents. libretexts.org |

| Chiral Chromatography | Differential interaction with a chiral stationary phase. | High separation efficiency, applicable to small scales. | Expensive for large-scale separations. |

Green Chemistry Approaches in Synthetic Design

Applying the principles of green chemistry to the synthesis of complex molecules aims to reduce environmental impact. researchgate.net This can be achieved through various strategies.

Multicomponent Reactions (MCRs): MCRs involve combining three or more reactants in a single step to form a product that contains portions of all reactants. tandfonline.com This approach enhances efficiency and reduces waste. A one-pot synthesis of the substituted pyrrolidine ring could be designed using an MCR strategy.

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or even solvent-free conditions is a key aspect of green chemistry. researchgate.net

Biocatalysis: The use of enzymes, such as transaminases, can provide highly selective and environmentally friendly routes to chiral amines and heterocyclic structures. acs.org A biocatalytic approach could be envisioned for the asymmetric synthesis of a key intermediate.

| Green Chemistry Principle | Application to Synthesis | Benefit |

| Atom Economy | Multicomponent reactions to build the pyrrolidine core. | Reduced waste, increased efficiency. tandfonline.com |

| Safer Solvents | Using ethanol or water instead of chlorinated solvents. | Reduced environmental impact and toxicity. |

| Catalysis | Employing recyclable organocatalysts or enzymes. | Minimized waste, high selectivity. mdpi.comacs.org |

Reaction Chemistry and Transformative Potential of 4 Benzoyl 1 Benzyl Pyrrolidine 3 Carboxylic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a cornerstone of the molecule's reactivity, serving as a primary site for derivatization through nucleophilic acyl substitution and other classical transformations.

The carboxylic acid moiety readily participates in esterification and amidation reactions, which are fundamental for creating libraries of new compounds. These reactions typically involve the activation of the carboxyl group to facilitate nucleophilic attack by an alcohol or an amine.

Esterification: The conversion to esters can be achieved through several standard protocols. Fischer esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a common method.

Amide Formation: The synthesis of amides from 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid is crucial for developing analogs with modified properties. Direct amidation can be accomplished using coupling reagents that activate the carboxylic acid. Borate esters, for example, have been shown to be effective for the direct synthesis of amides from carboxylic acids and amines. Other common coupling agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.

The table below summarizes common reagents used for these transformations.

| Reaction Type | Reagent(s) | Product Functional Group |

| Esterification | Methanol, H₂SO₄ | Methyl Ester |

| Amide Coupling | Benzylamine, B(OCH₂CF₃)₃ | N-benzyl Amide |

| Amide Coupling | Aniline, EDC, HOBt | N-phenyl Amide |

This table is generated based on established chemical principles for the functional group.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation under certain conditions. For related pyrrolidine (B122466) structures, this reaction can be facilitated by treatment with strong acids such as trifluoroacetic acid, hydrochloric acid, or p-toluenesulfonic acid at elevated temperatures. This process would result in the formation of 4-benzoyl-1-benzyl-pyrrolidine, fundamentally altering the electronic and structural properties of the parent molecule. The stability of the resulting carbanion or carbocation intermediate at the C-3 position influences the ease of this reaction.

Transformations Involving the Benzoyl Group

The benzoyl group, consisting of a carbonyl attached to a phenyl ring, offers two main sites for chemical modification: the carbonyl carbon and the aromatic ring itself.

The ketone of the benzoyl group is susceptible to reduction, yielding either a secondary alcohol or a methylene (B1212753) group, depending on the reducing agent and conditions.

Reduction to Alcohol: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can selectively reduce the ketone to a secondary alcohol, yielding (4-(hydroxy(phenyl)methyl)-1-benzyl-pyrrolidine-3-carboxylic acid). This introduces a new chiral center and a hydroxyl group for further functionalization.

Reduction to Alkyl Group: More rigorous reduction methods can completely remove the carbonyl oxygen, converting the benzoyl group to a benzyl (B1604629) group. The Wolff-Kishner (hydrazine and a strong base at high temperatures) or Clemmensen (zinc amalgam and concentrated hydrochloric acid) reductions are classical methods for this transformation. A related reaction, the Rosenmund reduction, which converts benzoyl chlorides to benzaldehydes using H₂ gas with a poisoned palladium catalyst (Pd/BaSO₄), highlights the reactivity of the benzoyl carbonyl system.

| Reaction Type | Reagent(s) | Product Structure |

| Ketone to Alcohol | Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Ketone to Methylene | H₂NNH₂, KOH (Wolff-Kishner) | Alkyl (Methylene) |

| Ketone to Methylene | Zn(Hg), HCl (Clemmensen) | Alkyl (Methylene) |

This table is generated based on established chemical principles for the functional group.

The phenyl ring of the benzoyl group can undergo electrophilic aromatic substitution. The carbonyl group is an electron-withdrawing group, which deactivates the ring towards electrophilic attack and directs incoming substituents to the meta-position.

Halogenation: Reactions with halogens (e.g., Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) would be expected to yield the meta-bromo derivative.

Nitration: Treatment with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group at the meta-position.

These reactions typically require harsher conditions compared to substitutions on activated aromatic rings due to the deactivating effect of the acyl group.

Reactions at the Pyrrolidine Nitrogen (N-1)

The nitrogen atom at the N-1 position of the pyrrolidine ring is a tertiary amine, making it a center of basicity. Its reactivity is primarily centered on the cleavage of the N-benzyl bond.

N-Debenzylation: The benzyl group is a common protecting group for amines and can be removed under various conditions. The most prevalent method is catalytic hydrogenation. Subjecting the compound to hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C) typically results in the cleavage of the N-benzyl bond to yield the secondary amine, 4-benzoyl-pyrrolidine-3-carboxylic acid, and toluene (B28343) as a byproduct. This unmasks the secondary amine, which can then be used for subsequent N-alkylation or N-acylation reactions to introduce different substituents at the N-1 position, further diversifying the molecular scaffold.

Deprotection and Further Functionalization Strategies

The presence of both an N-benzyl group and a carboxylic acid moiety in this compound provides two key handles for deprotection and subsequent functionalization, enabling the generation of a variety of derivatives.

N-Benzyl Group Deprotection:

The N-benzyl group is a common protecting group for amines and its removal is a well-established transformation in organic synthesis. The most prevalent method for N-debenzylation is catalytic hydrogenolysis. commonorganicchemistry.com This typically involves the use of a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. commonorganicchemistry.com The reaction proceeds via the cleavage of the benzylic C-N bond to yield the secondary amine and toluene.

For pyrrolidine derivatives, this method is effective, although the reaction conditions may need to be optimized to avoid side reactions. For instance, in the synthesis of 2-aminopyridinomethyl pyrrolidines, deprotection of an N-benzyl group was achieved using 20% Pd(OH)₂/C under a hydrogen atmosphere. nih.gov In some cases, the presence of acid can facilitate the debenzylation process. nih.govnih.gov For example, the addition of acetic acid was found to be crucial for the successful hydrogenolysis of an N-benzyl group in a complex pyrrolidine derivative. nih.gov More recent advancements have shown that a mixed catalyst system of palladium and niobic acid-on-carbon can also effectively facilitate the hydrogenative deprotection of N-benzyl groups. acs.org

Once the N-benzyl group is removed, the resulting secondary amine can be further functionalized. Common reactions include acylation to form amides, alkylation to introduce new substituents on the nitrogen, and sulfonylation to yield sulfonamides. These transformations allow for the introduction of a wide array of functional groups, significantly expanding the chemical diversity of the resulting pyrrolidine scaffolds.

Carboxylic Acid Functionalization:

The carboxylic acid group at the 3-position of the pyrrolidine ring is another key site for chemical modification. The reactivity of this group is central to many synthetic strategies involving pyrrolidine-3-carboxylic acid derivatives. acs.org Standard carboxylic acid transformations can be readily applied. These include:

Esterification: Conversion to esters can be achieved by reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or by using coupling agents.

Amide Bond Formation: Coupling with primary or secondary amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU) provides access to a wide range of amides.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

These functionalization strategies are fundamental in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of molecules. The ability to independently or sequentially modify the amine and carboxylic acid functionalities of 4-benzoyl-pyrrolidine-3-carboxylic acid highlights its versatility as a synthetic building block.

| Functional Group | Deprotection/Reaction | Typical Reagents | Resulting Functional Group |

| N-Benzyl | Hydrogenolysis | H₂, Pd/C or Pd(OH)₂/C | Secondary Amine |

| Carboxylic Acid | Esterification | Alcohol, Acid catalyst | Ester |

| Carboxylic Acid | Amide Formation | Amine, Coupling agent | Amide |

| Carboxylic Acid | Reduction | LiAlH₄ or BH₃ | Primary Alcohol |

Quaternization Reactions

The nitrogen atom of the pyrrolidine ring in this compound, being a tertiary amine, is susceptible to quaternization. This reaction involves the alkylation of the nitrogen atom, resulting in the formation of a quaternary ammonium (B1175870) salt. These salts are characterized by a permanently positively charged nitrogen atom, which can significantly alter the physicochemical properties of the parent molecule, such as its solubility and biological activity. nih.gov

The quaternization of N-benzylpyrrolidines is typically achieved by treatment with an alkyl halide, such as methyl iodide or benzyl bromide. researchgate.net The reaction proceeds via an Sₙ2 mechanism, where the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide. The choice of the alkylating agent determines the nature of the fourth substituent on the nitrogen atom. Various solvents can be employed for quaternization reactions, including acetone, chloroform, and dimethylformamide. researchgate.net

For instance, N-benzylproline esters have been successfully quaternized using cinnamyl bromide. researchgate.net In the context of lipopeptides containing lysine (B10760008) residues, on-resin quaternization has been achieved using methyl iodide in the presence of a base. nih.gov This indicates that even in more complex molecular settings, the quaternization of amine functionalities is a feasible transformation.

The formation of a quaternary ammonium salt from this compound would introduce a positive charge, which could have a profound impact on its interaction with biological targets. Quaternary ammonium salts are known for their antimicrobial properties, and this modification could be a strategy to impart such activity to this class of compounds. nih.gov

| Reactant | Alkylating Agent | Product |

| This compound | Methyl Iodide | 1-Benzyl-1-methyl-4-benzoyl-pyrrolidinium-3-carboxylate Iodide |

| This compound | Ethyl Bromide | 1-Benzyl-1-ethyl-4-benzoyl-pyrrolidinium-3-carboxylate Bromide |

| This compound | Benzyl Chloride | 1,1-Dibenzyl-4-benzoyl-pyrrolidinium-3-carboxylate Chloride |

Ring Transformations and Rearrangements

The pyrrolidine ring system, while generally stable, can undergo transformations and rearrangements under specific reaction conditions. These reactions can lead to the expansion or contraction of the ring, or to the migration of substituents, providing access to novel heterocyclic scaffolds.

Expansion or Contraction of the Pyrrolidine Ring System

Ring expansion of pyrrolidine derivatives can be a powerful tool for the synthesis of larger nitrogen-containing heterocycles, such as piperidines and azepanes. One notable example is the ring expansion of 2-benzoylpyrrolidines, which can be achieved through a formal fluorinative ring opening utilizing a acs.orgresearchgate.net-phospha-Brook rearrangement, followed by an intramolecular reductive amination. acs.org This three-step protocol provides an efficient route to 2-aryl-3-fluoropiperidines. acs.org Although the substrate in this case is a 2-benzoylpyrrolidine, the underlying principles of ring expansion through bond cleavage and recyclization could potentially be adapted to the 4-benzoyl isomer.

The cleavage of C-N bonds in unstrained cyclic amines like pyrrolidine is a challenging but increasingly explored area of synthetic chemistry. researchgate.net Reductive cleavage of the C-N bond in N-benzoyl pyrrolidine has been demonstrated using a combination of a Lewis acid and photoredox catalysis. researchgate.net Such strategies, if applied to this compound, could lead to ring-opened intermediates that could then be cyclized to form different ring systems.

Ring contraction of the pyrrolidine ring is a less common transformation but can be envisioned through specific rearrangement pathways, potentially involving the formation of highly strained intermediates like aziridinium (B1262131) ions.

Rearrangement Pathways Under Acidic or Basic Conditions

The presence of the benzoyl group and the carboxylic acid in this compound could facilitate rearrangements under both acidic and basic conditions.

Under acidic conditions, protonation of the benzoyl carbonyl oxygen could activate the adjacent carbon for nucleophilic attack or rearrangement. Similarly, protonation of the pyrrolidine nitrogen could influence the electronic properties of the ring and promote certain rearrangements. While specific literature on the acid-catalyzed rearrangement of 4-benzoylpyrrolidines is scarce, analogies can be drawn from other keto-pyrrolidine systems.

Under basic conditions, the presence of the acidic proton alpha to the benzoyl carbonyl group could lead to enolate formation. This enolate could then participate in various reactions, including rearrangements. For instance, a acs.orgresearchgate.net-phospha-Brook rearrangement has been utilized in the ring expansion of 2-benzoylpyrrolidines, which proceeds through a carbanion intermediate generated under basic conditions. acs.org It is conceivable that a similar strategy could be employed to induce rearrangements in the 4-benzoyl isomer.

Furthermore, the stereochemical relationship between the benzoyl and carboxylic acid groups can influence the outcome of these rearrangements, potentially allowing for stereoselective transformations. The specific reaction conditions, including the choice of acid or base, solvent, and temperature, would be critical in directing the reaction towards a desired rearrangement pathway.

| Condition | Potential Intermediate | Potential Outcome |

| Acidic | Protonated Carbonyl/Amine | Rearrangement of substituents |

| Basic | Enolate | Rearrangement or ring transformation |

Advanced Spectroscopic and Stereochemical Characterization

Elucidation of Complex Stereochemistry via X-ray Crystallography

For instance, the crystal structure of (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione, a compound sharing the 1-benzyl-pyrrolidine scaffold, has been determined. scichemj.orgscispace.com In this related molecule, the pyrrolidine (B122466) ring adopts an envelope conformation. scichemj.org It is plausible that the pyrrolidine ring in 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid would also adopt a similar non-planar conformation to minimize steric strain.

In another related compound, (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione, single-crystal X-ray analysis revealed a monoclinic crystal system with the space group P21/n. mdpi.com This detailed structural information, including the precise spatial orientation of the benzyl (B1604629) group and other substituents, is invaluable for understanding intermolecular interactions in the crystalline state. mdpi.com

The following table summarizes crystallographic data for an analogous pyrrolidine derivative, providing a reference for the type of structural information that can be obtained through X-ray diffraction.

| Parameter | Value for (E)-1-benzyl-4-benzylidenepyrrolidine-2,3-dione scichemj.orgscispace.com |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 6.4367 (4) |

| b (Å) | 7.4998 (5) |

| c (Å) | 15.3455 (5) |

| α (°) | 86.448 (4) |

| β (°) | 78.732 (4) |

| γ (°) | 83.943 (5) |

| V (ų) | 721.80 (7) |

| Z | 2 |

Table 1: Crystallographic data for a related pyrrolidine compound.

High-Resolution NMR Spectroscopy for Conformational Analysis and Diastereomeric Ratios

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the conformational dynamics of molecules in solution. For molecules like this compound, which possess rotatable bonds and flexible ring systems, NMR can provide detailed information about the preferred conformations and the energetic barriers to interconversion. researchgate.net

The presence of the benzoyl group attached to the pyrrolidine ring introduces the possibility of restricted rotation around the C-N amide bond (in cases where the carboxylic acid is converted to an amide) or the C-C bond connecting the carbonyl to the ring. Variable-temperature NMR studies on N-benzoyl pyrrolidine derivatives have been used to determine the rotational barriers, which are influenced by the electronic nature of substituents on the benzoyl ring. researchgate.net

In the context of this compound, both ¹H and ¹³C NMR spectroscopy would be essential. The chemical shifts and coupling constants of the protons on the pyrrolidine ring can provide insights into their relative stereochemistry (cis or trans) and the puckering of the ring. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish through-space proximities between protons, further aiding in the conformational assignment. researchgate.net

The diastereomeric ratio, in cases where multiple chiral centers are formed during synthesis, can be accurately determined by integrating the signals corresponding to each diastereomer in the ¹H NMR spectrum, provided that there are well-resolved resonances for each species.

| NMR Technique | Application in Conformational and Diastereomeric Analysis |

| ¹H NMR | Determination of relative stereochemistry (cis/trans) through analysis of coupling constants. Quantification of diastereomeric ratios by integration of distinct signals. |

| ¹³C NMR | Provides information on the carbon framework and can indicate the presence of different conformers or diastereomers through distinct chemical shifts. |

| Variable-Temperature NMR | Allows for the study of dynamic processes, such as bond rotation and ring inversion, and the determination of activation energy barriers. researchgate.net |

| 2D NMR (COSY, HSQC, HMBC, NOESY) | Elucidation of the complete spin system and establishment of through-bond and through-space correlations to define the three-dimensional structure in solution. scielo.br |

Table 2: Applications of high-resolution NMR spectroscopy.

Chiral Chromatography and Spectropolarimetry for Enantiomeric Purity Assessment

For chiral molecules such as this compound, determining the enantiomeric purity is of paramount importance. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for separating enantiomers and quantifying their relative amounts. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

The selection of the appropriate CSP and mobile phase is crucial for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs are among the most frequently used for the separation of a wide variety of chiral compounds. nih.gov The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers in the chromatogram.

Spectropolarimetry, which measures the rotation of plane-polarized light by a chiral compound, provides a measure of the optical activity. The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions (concentration, solvent, temperature, and wavelength). While spectropolarimetry can confirm the presence of a single enantiomer or an excess of one, it is often used in conjunction with chiral chromatography for accurate determination of enantiomeric purity.

| Technique | Principle | Information Obtained |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Separation of enantiomers, determination of enantiomeric ratio and enantiomeric excess (ee). |

| Spectropolarimetry | Measurement of the rotation of plane-polarized light by a chiral sample. | Confirmation of optical activity, measurement of specific rotation [α]. |

Table 3: Techniques for enantiomeric purity assessment.

Following a comprehensive search for scholarly articles and research data, it has been determined that there is no publicly available scientific literature containing the specific computational and theoretical investigations requested for the compound "this compound."

The topics outlined, such as Density Functional Theory (DFT) studies, Frontier Molecular Orbital (FMO) analysis, computational modeling of reaction mechanisms, and molecular dynamics simulations, are highly specialized areas of research. While these methods are widely used in computational chemistry, it appears that they have not been applied to "this compound" in any published studies that are accessible through public databases.

Therefore, it is not possible to generate an article with the required detailed research findings, data tables, and in-depth analysis for the specified sections and subsections. The creation of such content would necessitate access to primary research data that does not currently exist in the public domain.

Computational and Theoretical Investigations of 4 Benzoyl 1 Benzyl Pyrrolidine 3 Carboxylic Acid

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, providing valuable insights into the molecular structure and electronic environment of a compound. Techniques such as Density Functional Theory (DFT) are widely employed to calculate spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These theoretical predictions can aid in the interpretation of experimental data and help confirm the structure of newly synthesized molecules.

However, a comprehensive search of scientific literature and computational databases reveals a lack of specific studies focused on the theoretical prediction of spectroscopic parameters for 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid. While computational methods are well-established for predicting NMR and IR spectra for a wide range of organic molecules, including various pyrrolidine (B122466) derivatives, published research containing calculated data for this particular compound is not available at this time.

For related compounds, such as other substituted pyrrolidine carboxylic acids, researchers have successfully utilized DFT methods (e.g., B3LYP functional with various basis sets) to predict ¹H and ¹³C NMR chemical shifts and IR vibrational frequencies. These studies demonstrate the capability of modern computational approaches to provide data that often correlates well with experimental findings.

To obtain the predicted NMR and IR spectra for this compound, a dedicated computational study would need to be performed. Such an investigation would involve:

Geometry Optimization: The three-dimensional structure of the molecule would first be optimized to find its most stable conformation.

Frequency Calculations: Following optimization, vibrational frequency calculations would be carried out to predict the IR spectrum. This would identify the characteristic stretching and bending frequencies for the functional groups present, such as the carbonyl (C=O) groups of the benzoyl and carboxylic acid moieties, the O-H of the carboxylic acid, and the C-N and C-H bonds of the pyrrolidine and benzyl (B1604629) groups.

NMR Chemical Shift Calculations: The magnetic shielding tensors for each nucleus (¹H and ¹³C) would be calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. These values are then used to predict the chemical shifts that would be observed in an NMR experiment.

Without such a dedicated study, any presentation of predicted spectroscopic data would be speculative. Therefore, detailed data tables and research findings for the predicted NMR and IR spectra of this compound cannot be provided.

Role As a Synthetic Building Block in Diversified Chemical Architectures

Precursor for the Synthesis of Novel Heterocyclic Systems

The structural framework of 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid makes it a valuable precursor for the synthesis of various novel heterocyclic systems. The carboxylic acid and ketone functionalities can participate in a range of cyclization reactions to form fused or spirocyclic ring systems.

For instance, the carboxylic acid can be activated and reacted with a variety of dinucleophiles to construct new rings. While specific examples for this exact compound are not extensively documented, the general reactivity of related pyrrolidine-3-carboxylic acids suggests potential synthetic routes. researchgate.netuobaghdad.edu.iq For example, condensation reactions with substituted hydrazines could lead to the formation of fused pyrazolidinone or pyridazinone systems. Similarly, reaction with 2-aminophenols or similar ortho-functionalized anilines can be envisioned to produce fused benzodiazepine (B76468) or benzoxazepine derivatives, which are privileged scaffolds in medicinal chemistry. nih.gov

The benzoyl group's ketone functionality also serves as a key reaction site. It can undergo reactions such as the Paal-Knorr synthesis with primary amines to yield pyrrole-substituted pyrrolidines. Additionally, it can be a precursor for the construction of spirocyclic systems. researchgate.net For example, a 1,3-dipolar cycloaddition reaction involving an azomethine ylide generated from the pyrrolidine (B122466) nitrogen (after debenzylation) and an external aldehyde could potentially react with the benzoyl group's double bond, although this is a less common pathway. A more plausible approach involves converting the ketone to a more reactive functional group to facilitate spirocyclization.

The synthesis of spiro[pyrrolidine-3,3'-oxindoles], a class of compounds with significant biological activity, often utilizes pyrrolidine scaffolds. nih.gov While direct synthesis from this compound has not been detailed, analogous structures suggest its potential utility in similar multi-component reactions.

Scaffold for Complex Molecule Libraries

The pyrrolidine ring is a highly sought-after scaffold in drug discovery due to its three-dimensional structure and its prevalence in biologically active natural products and synthetic drugs. nih.govresearchgate.net "this compound" is an ideal scaffold for the construction of complex molecule libraries for high-throughput screening. The distinct reactivity of its functional groups allows for the systematic introduction of diversity at multiple points of the molecule.

Diversity-oriented synthesis (DOS) can be effectively applied using this scaffold. researchgate.net The synthetic strategy could involve:

Amide bond formation: The carboxylic acid group is readily converted into a diverse library of amides by coupling with a wide range of primary and secondary amines. This introduces diversity at the C-3 position.

Modification of the benzoyl group: The ketone at the C-4 position can be reduced to an alcohol and subsequently etherified or esterified with various building blocks. Alternatively, it can undergo Grignard reactions to introduce a variety of alkyl or aryl groups, followed by further functionalization.

N-debenzylation and re-functionalization: Removal of the N-benzyl group, typically via hydrogenolysis, provides a secondary amine that can be acylated, sulfonylated, or alkylated with a diverse set of reagents to modify the N-1 position.

This multi-directional approach allows for the rapid generation of a large number of structurally diverse compounds from a single, common core, which is a key strategy in modern medicinal chemistry for the discovery of new therapeutic agents. medcraveonline.com

Table 1: Potential Points of Diversification on the this compound Scaffold

| Position | Functional Group | Potential Modifications | Resulting Functionality |

| C-3 | Carboxylic Acid | Amide coupling, Esterification, Reduction | Amides, Esters, Alcohols |

| C-4 | Benzoyl (Ketone) | Reduction, Grignard reaction, Wittig reaction | Alcohols, Tertiary alcohols, Alkenes |

| N-1 | N-Benzyl | Debenzylation followed by Acylation/Alkylation | Amides, Tertiary amines |

Development of Chiral Auxiliaries and Ligands

Chiral, non-racemic pyrrolidines are fundamental components in asymmetric synthesis, often serving as chiral auxiliaries, ligands for metal catalysts, or organocatalysts. wikipedia.orgunibo.itmdpi.com The defined stereochemistry of the pyrrolidine ring in "this compound" makes it a candidate for development into such tools for stereoselective transformations.

A chiral auxiliary is a molecular fragment that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction, and is subsequently removed. wikipedia.org The subject compound could potentially be converted into a chiral auxiliary. For example, the carboxylic acid could be reduced to an alcohol, which could then be used in a manner analogous to well-known chiral auxiliaries like Evans' oxazolidinones or Nagao's thiazolidinethiones, although this application is speculative without experimental validation. scielo.org.mx The rigid conformation of the pyrrolidine ring and the steric bulk of the substituents could effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in reactions such as enolate alkylations or aldol (B89426) additions.

Furthermore, derivatives of this compound could serve as chiral ligands for transition metal-catalyzed reactions. The nitrogen atom and the oxygen of the benzoyl group or the carboxylic acid could act as chelating sites for a metal center. The chiral environment created by the pyrrolidine backbone could then induce enantioselectivity in reactions such as asymmetric hydrogenations, hydrosilylations, or cross-coupling reactions. The development of novel ligands is a continuous effort in catalysis, and complex pyrrolidine structures are often explored for this purpose. unibo.it

Finally, the pyrrolidine scaffold is the basis for a highly successful class of organocatalysts , with proline being the archetypal example. unibo.it More complex substituted pyrrolidines have been developed to improve the efficiency and selectivity of a wide range of asymmetric transformations. unibo.itmdpi.com "this compound" could serve as a precursor for new organocatalysts, where the various functional groups can be tailored to fine-tune the catalyst's steric and electronic properties for specific applications.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

The synthesis of polysubstituted pyrrolidines often involves multi-step sequences that can be inefficient and generate significant waste. acs.org Future research will undoubtedly focus on developing more sustainable and atom-economical routes to 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid and its analogs. A primary goal is to minimize waste and maximize the incorporation of all reactant atoms into the final product. researchgate.net

Key strategies in this area include:

Catalytic [3+2] Cycloadditions: This method is a powerful and highly atom-economical approach for constructing the pyrrolidine (B122466) ring. acs.orgunife.it Research into novel catalytic systems, such as those based on iridium or other transition metals, could enable the direct synthesis from simple precursors under mild conditions. unife.itresearchgate.net The development of iridium-catalyzed reductive generation of azomethine ylides from amides represents a significant step towards this goal, allowing for the creation of complex pyrrolidine structures in a single, highly selective step. acs.orgunife.it

Multicomponent Reactions (MCRs): MCRs offer substantial benefits in terms of step- and atom-economy by combining three or more starting materials in a single reaction vessel to form a complex product. researchgate.net Designing an MCR to construct the this compound scaffold would represent a major advancement in efficiency.

Use of Greener Solvents and Catalysts: A shift towards environmentally benign solvents and the use of recyclable or biodegradable catalysts are central to sustainable chemistry. Future syntheses will aim to replace hazardous solvents with greener alternatives and employ catalysts that are abundant and non-toxic.

| Aspect | Traditional Linear Synthesis | Future Sustainable Routes |

|---|---|---|

| Atom Economy | Often low, with byproduct formation at each step. | High, maximizing incorporation of starting materials (e.g., cycloadditions, MCRs). researchgate.netacs.org |

| Step Economy | Multiple, sequential steps requiring isolation of intermediates. | Fewer steps, often one-pot or domino reactions. researchgate.net |

| Catalysis | Often relies on stoichiometric reagents. | Emphasis on highly efficient and recyclable catalysts. organic-chemistry.org |

| Waste Generation | High, due to byproducts and solvent usage. | Minimized through efficient reactions and solvent choice. |

Exploration of Unconventional Reactivity and Catalysis

The functional groups present in this compound—the tertiary amine, the ketone, and the carboxylic acid—offer opportunities for exploring novel reactivity. Future work could investigate using the molecule itself or its derivatives as catalysts or leveraging its structure for unconventional transformations.

Organocatalysis: The pyrrolidine scaffold is a cornerstone of many successful organocatalysts (e.g., proline). mdpi.com Research could explore whether this compound or its simpler derivatives can catalyze asymmetric reactions, such as Michael additions or aldol (B89426) reactions. researchgate.net

C-H Activation: Direct functionalization of C-H bonds is a frontier in organic synthesis. organic-chemistry.org Future studies could target the selective activation and modification of C-H bonds on the pyrrolidine ring or the benzyl (B1604629) and benzoyl substituents, providing rapid access to a library of complex analogs without de novo synthesis. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis offers a powerful means to forge new bonds under mild conditions. Investigating novel cycloadditions or functionalization reactions involving radical intermediates generated from the target molecule could open up new synthetic pathways.

Advanced Stereochemical Control in Complex Derivatizations

The biological activity of pyrrolidine derivatives is often highly dependent on their stereochemistry. nih.govbeilstein-journals.org this compound possesses multiple stereocenters, and controlling their relative and absolute configuration is paramount for any potential application.

Future research must focus on:

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry during the formation of the pyrrolidine ring is a key objective. This includes the use of chiral catalysts for [3+2] cycloadditions or stereoselective Michael additions to produce highly enantiomerically enriched products. researchgate.netrsc.org

Diastereoselective Functionalization: For a pre-existing pyrrolidine ring, achieving high diastereoselectivity in subsequent derivatization reactions is crucial. For instance, the relative orientation (cis or trans) of the substituents at positions 3 and 4 can significantly impact biological function. nih.gov Research into substrate-controlled or catalyst-controlled reactions will be essential to selectively generate the desired diastereomer.

Conformational Control: The introduction of specific substituents, such as fluorine, can profoundly influence the puckering of the pyrrolidine ring through stereoelectronic effects. beilstein-journals.org Exploring such modifications could "lock" the molecule into a biologically active conformation, enhancing its efficacy.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern chemical research is increasingly benefiting from the integration of automation and continuous flow technologies. nih.gov These approaches offer enhanced control, safety, and scalability compared to traditional batch processing.

Flow Chemistry: Adapting the synthesis of this compound to a continuous flow process could offer significant advantages. organic-chemistry.org Flow reactors provide superior heat and mass transfer, enabling reactions to be run at higher temperatures and pressures safely, often leading to dramatically reduced reaction times and improved yields. nih.govuc.pt This is particularly relevant for potentially exothermic or hazardous reactions.

Automated Synthesis: Automated platforms can be used to rapidly synthesize libraries of analogs based on the core structure. nih.govresearchgate.net By systematically varying the substituents on the nitrogen, the benzoyl ring, or by modifying the carboxylic acid, these platforms can accelerate the exploration of structure-activity relationships (SAR) for drug discovery purposes. nih.govresearchgate.net The miniaturization of these processes to the nanoscale also significantly reduces reagent consumption and waste. nih.gov

Deepening Theoretical Understanding of Intramolecular Interactions and Reactivity

Computational chemistry provides invaluable insights into molecular structure, stability, and reactivity. nih.gov For a molecule like this compound, theoretical studies can guide synthetic efforts and explain experimental observations.

Future computational research should include:

Mechanism and Selectivity Studies: Using methods like Density Functional Theory (DFT), researchers can model reaction pathways for the synthesis of the target molecule. acs.orgmdpi.com These calculations can elucidate transition state structures, predict energy barriers, and explain the origins of regio- and stereoselectivity, aiding in the optimization of reaction conditions. beilstein-journals.org

Modeling Non-Covalent Interactions: Theories such as Atoms in Molecules (AIM) and Symmetry-Adapted Perturbation Theory (SAPT) can be used to characterize the nature and strength of intra- and intermolecular non-covalent interactions. mdpi.comnih.gov Understanding these forces is critical, as they dictate crystal packing, solubility, and the interactions with biological targets.

| Computational Method | Application Area | Anticipated Insight |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism analysis, transition state modeling. nih.govbeilstein-journals.org | Prediction of stereochemical outcomes; optimization of synthetic routes. |

| Atoms in Molecules (AIM) | Analysis of electron density to map bonding interactions. mdpi.com | Characterization of intramolecular hydrogen bonds and other non-covalent interactions. |

| Molecular Dynamics (MD) | Simulation of molecular motion over time. | Understanding of conformational flexibility and solvent effects. |

| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposition of intermolecular interaction energies. mdpi.com | Elucidation of forces (electrostatic, dispersion, etc.) governing molecular recognition. |

Compound Index

| Compound Name |

|---|

| This compound |

| Proline |

Q & A

Q. What are the common synthetic routes for 4-Benzoyl-1-benzyl-pyrrolidine-3-carboxylic acid, and how are intermediates purified?

The synthesis typically involves multi-step reactions, starting with functionalization of the pyrrolidine core. For example, benzoylation and benzylation steps are critical. A similar pyrrolidine derivative synthesis ( ) uses catalytic conditions (e.g., palladium or copper catalysts) and solvents like DMF. Purification often employs column chromatography with silica gel, followed by recrystallization using solvents such as ethanol or ethyl acetate. Reaction yields can be optimized by controlling temperature (e.g., 60–80°C) and inert atmospheres (e.g., nitrogen) to prevent side reactions .

Q. What spectroscopic methods are recommended for structural characterization of this compound?

Key techniques include:

- NMR : H and C NMR to confirm substituent positions and stereochemistry. For example, benzyl and benzoyl protons appear as distinct aromatic multiplets (δ 7.2–7.5 ppm), while pyrrolidine protons resonate between δ 2.5–4.0 ppm ().

- IR Spectroscopy : Peaks near 1680–1720 cm indicate carbonyl groups (benzoyl and carboxylic acid) ().

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or APCI-MS to verify molecular weight and fragmentation patterns ().

Q. What are the stability and storage requirements for this compound?

Stability depends on protecting the carboxylic acid and benzoyl groups from hydrolysis. Storage under inert gas (argon) at –20°C in airtight containers is recommended. Avoid exposure to moisture and light, as degradation can occur via ring-opening or decarboxylation ( ).

Advanced Research Questions

Q. How can enantiomeric purity of this compound be ensured during synthesis?

Chiral resolution methods include:

- Chiral HPLC : Use columns like Chiralpak® IA or IB with hexane/isopropanol mobile phases to separate enantiomers ( ).

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the undesired enantiomer ().

- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra to known standards ().

Q. How should researchers address contradictory data in biological activity assays involving this compound?

Contradictions may arise from assay conditions (e.g., pH, solvent effects) or impurity interference. Mitigation strategies:

- Replicate Studies : Conduct triplicate experiments with independent batches.

- Dose-Response Analysis : Confirm activity trends across multiple concentrations.

- Orthogonal Assays : Use complementary methods (e.g., fluorescence-based and cell viability assays) to cross-validate results ( ).

Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding affinities to enzymes (e.g., kinases or proteases).

- DFT Calculations : Optimize the compound’s geometry and electron density to predict reactivity ( excluded; use for analogous heterocycles).

- MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories ().

Q. What analytical techniques are recommended for quantifying trace impurities in synthesized batches?

- HPLC-DAD/UV : Use C18 columns with gradient elution (water/acetonitrile + 0.1% TFA) to detect impurities at <0.1% levels.

- LC-MS/MS : Identify unknown impurities via fragmentation patterns ().

- NMR Spiking : Add reference standards to distinguish process-related impurities ().

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.